

4-Chloro-1,2-dihydropyridazine-3,6-dione solubility information

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Chloro-1,2-dihydropyridazine-3,6-dione

Cat. No.: B1583366

[Get Quote](#)

An In-depth Technical Guide to the Solubility of **4-Chloro-1,2-dihydropyridazine-3,6-dione**

Introduction

4-Chloro-1,2-dihydropyridazine-3,6-dione (CAS No: 5397-64-8) is a chlorinated heterocyclic compound belonging to the pyridazine structural family.^[1] As a substituted pyridazinedione, it serves as a versatile intermediate and building block in medicinal chemistry and drug discovery.^{[2][3]} The pyridazine scaffold is considered a "privileged structure" due to its prevalence in a wide array of pharmacologically active molecules.^[3] Understanding the solubility of this compound is a cornerstone for its application, directly impacting reaction kinetics in synthesis, bioavailability in biological assays, and the feasibility of formulation development.

This guide provides a comprehensive analysis of the solubility characteristics of **4-Chloro-1,2-dihydropyridazine-3,6-dione**. Due to the limited availability of direct, quantitative solubility data in public literature, this document synthesizes information from its physicochemical properties, the known behavior of its parent compound, maleic hydrazide, and fundamental chemical principles to provide a robust predictive framework and guide for experimental determination.

Physicochemical Profile and Tautomerism: The Key to Understanding Solubility

The solubility of a compound is intrinsically linked to its physicochemical properties. The chlorine substituent and the dione functional groups create a molecule with a unique electronic and structural profile that dictates its interaction with various solvents.[\[1\]](#)

A critical feature of **4-Chloro-1,2-dihydropyridazine-3,6-dione** is its ability to exist in tautomeric forms: the keto (lactam) form and the enol (lactim) form, also named 4-chloropyridazine-3,6-diol.[\[1\]](#)[\[4\]](#) This equilibrium is fundamental to its behavior, as the two forms present different hydrogen bonding capabilities. The lactam form has two carbonyl groups (hydrogen bond acceptors) and two N-H groups (hydrogen bond donors), while the lactim form has two hydroxyl groups (hydrogen bond donors and acceptors). This dual nature allows it to interact favorably with both protic and aprotic polar solvents.

Caption: Keto-enol tautomerism of the title compound.

Table 1: Physicochemical Properties of **4-Chloro-1,2-dihydropyridazine-3,6-dione**

Property	Value	Source	Implication for Solubility
Molecular Formula	<chem>C4H3ClN2O2</chem>	[4] [5]	Presence of multiple heteroatoms (N, O, Cl) suggests polarity.
Molecular Weight	146.53 g/mol	[1] [4]	A relatively low molecular weight generally favors solubility.
Melting Point	285-288 °C (decomposes)	[5]	High melting point suggests strong intermolecular forces in the crystal lattice, which must be overcome by the solvent.
Predicted XlogP	-0.1	[4]	A negative logP value indicates a preference for water over octanol, suggesting good hydrophilicity and likely aqueous solubility.
Predicted pKa	$\sim 7.0 \pm 0.4$	[5]	The N-H proton is weakly acidic. Solubility is expected to increase dramatically in basic (alkaline) solutions due to deprotonation and salt formation.

Solubility Profile: A Predictive Analysis

Lacking direct experimental values, we can construct a reliable, predictive solubility profile by comparing the target compound to its well-studied parent, Maleic Hydrazide, and interpreting its physicochemical data.

Aqueous Solubility

The predicted XlogP of -0.1 strongly suggests that **4-Chloro-1,2-dihydropyridazine-3,6-dione** is hydrophilic.[4] However, the addition of a chlorine atom, when compared to the parent compound maleic hydrazide (XlogP -0.8), increases its lipophilicity.[6][7] Therefore, its aqueous solubility is predicted to be slightly lower than that of maleic hydrazide (which is ~6 g/L at 25 °C).[7]

Effect of pH: With a predicted pKa around 7.0, the compound behaves as a weak acid.[5][8] At pH values significantly above the pKa (e.g., pH 9-10), the molecule will be predominantly in its deprotonated, anionic form. This ionic species will exhibit much stronger interactions with water, leading to a substantial increase in aqueous solubility. Conversely, in acidic solutions (pH < 5), it will be fully protonated, and solubility will be at its minimum.

Solubility in Organic Solvents

The solubility in organic solvents is dictated by the principle of "like dissolves like." The compound's polarity and hydrogen bonding capacity are key.

Table 2: Predicted Solubility in Common Organic Solvents (based on Maleic Hydrazide data)

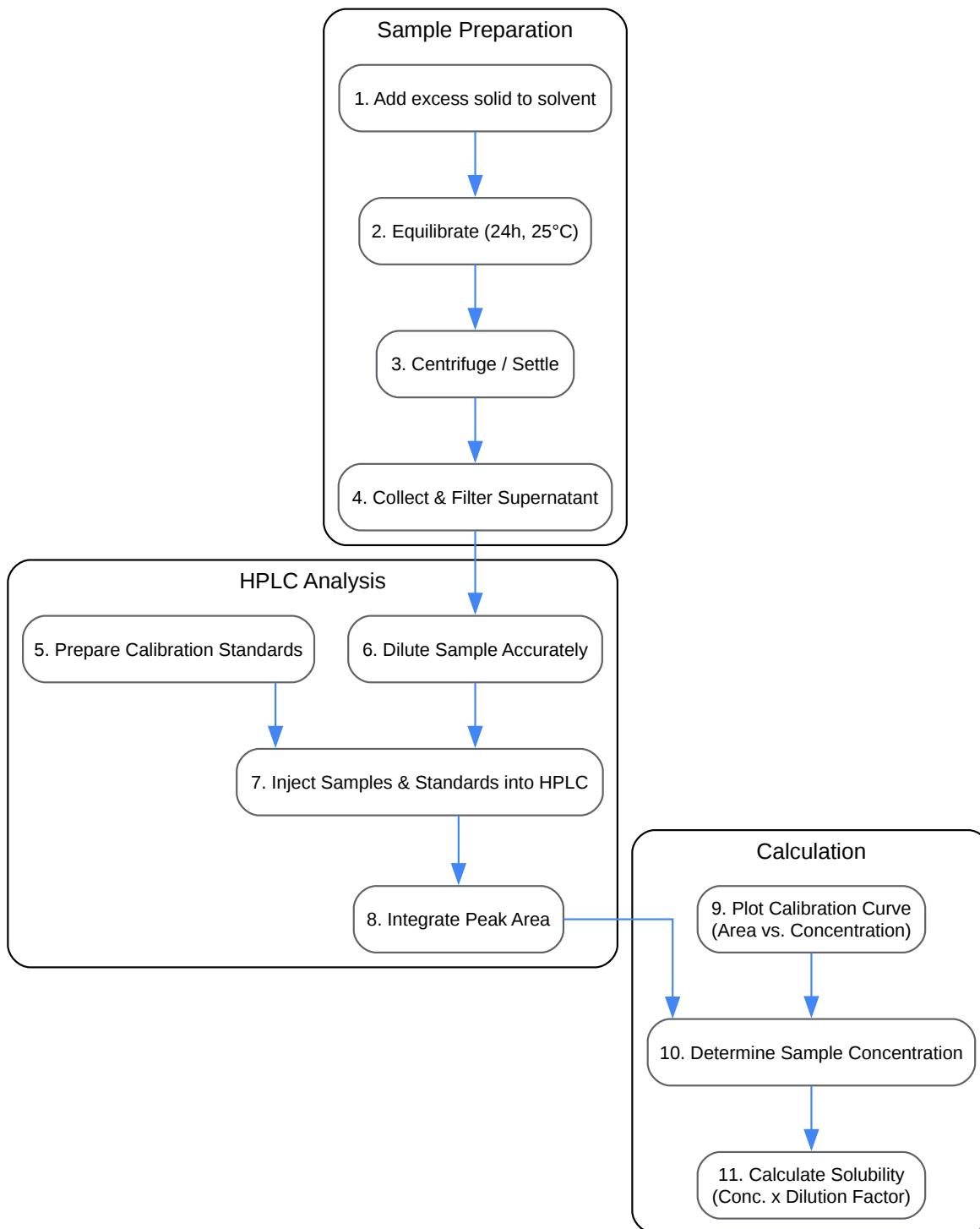
Solvent	Type	Known Maleic Hydrazide Solubility (25°C)	Predicted Solubility for 4-Chloro-1,2-dihydropyridazine-3,6-dione	Rationale
Dimethyl Sulfoxide (DMSO)	Polar Aprotic	~90 g/L [7]	High	DMSO is an excellent hydrogen bond acceptor and can effectively solvate both the N-H and C=O groups of the lactam form.
Dimethylformamide (DMF)	Polar Aprotic	~24 g/L [8]	High	Similar to DMSO, DMF is a strong polar aprotic solvent capable of disrupting the crystal lattice.
Ethanol / Methanol	Polar Protic	~1 g/L (Ethanol) [8]	Moderate	These solvents can act as both H-bond donors and acceptors, but their polarity is lower than DMSO/DMF. The chloro group may slightly enhance solubility compared to the parent.
Acetone	Polar Aprotic	~1 g/L [7]	Low to Moderate	Acetone is a weaker polar solvent than

				alcohols and is less effective at solvating the N-H protons.
Xylene / Toluene	Non-polar	<1 g/L[7]	Very Low / Insoluble	The high polarity of the pyridazinedione ring structure prevents favorable interactions with non-polar aromatic or aliphatic solvents.
Dichloromethane (DCM)	Halogenated	Not specified, but related 3,6-dichloropyridazine is soluble.[9]	Low to Moderate	While less polar than alcohols, DCM may offer some solubility due to dipole-dipole interactions.

Standardized Protocol for Experimental Solubility Determination

The predictions above must be validated experimentally. The gold standard for determining the saturation solubility of a compound is the Shake-Flask Method, which aligns with OECD Guideline 105.

Experimental Protocol: Shake-Flask Method


Objective: To determine the saturation solubility of **4-Chloro-1,2-dihydropyridazine-3,6-dione** in a given solvent at a controlled temperature.

Methodology:

- Preparation: Add an excess amount of the solid compound to a known volume of the selected solvent (e.g., 2-5 mg into 1 mL of solvent) in a glass vial. The excess solid is crucial to ensure that a saturated solution is achieved.
- Equilibration: Seal the vials and place them in an incubator shaker or on a rotator at a constant temperature (e.g., 25 °C). Agitate the samples for a minimum of 24 hours. This extended time is necessary for the system to reach thermodynamic equilibrium between the dissolved and undissolved solid.
- Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least one hour to let the excess solid settle. For more robust separation, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes).
- Sample Collection: Carefully collect an aliquot of the clear supernatant. It is critical not to disturb the solid pellet at the bottom.
- Filtration (Optional but Recommended): For maximum accuracy, filter the collected supernatant through a 0.22 μm syringe filter (e.g., PVDF or PTFE, selected for chemical compatibility) to remove any remaining microscopic particulates.
- Dilution: Accurately dilute the clear, saturated filtrate with a suitable mobile phase or solvent to bring its concentration within the linear range of the analytical instrument's calibration curve.
- Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV, to determine the concentration.
- Calculation: Calculate the original solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/L, $\mu\text{g}/\text{mL}$, or mM.

Analytical Methods for Quantification

Accurate quantification of the dissolved compound is essential for a reliable solubility value. High-Performance Liquid Chromatography (HPLC) is the most common and robust technique for this purpose.^[1]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Chloro-1,2-dihydropyridazine-3,6-dione (5397-64-8) for sale [vulcanchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. 4-Chloro-1,2-dihydropyridazine-3,6-dione | C4H3ClN2O2 | CID 79382 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Chloro-1,2-dihydro-3,6-pyridazinedione [chembk.com]
- 6. Maleic Hydrazide | C4H4N2O2 | CID 21954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scent.vn [scent.vn]
- 8. 369. Maleic hydrazide (Pesticide residues in food: 1976 evaluations) [inchem.org]
- 9. Page loading... [guidechem.com]
- To cite this document: BenchChem. [4-Chloro-1,2-dihydropyridazine-3,6-dione solubility information]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1583366#4-chloro-1-2-dihydropyridazine-3-6-dione-solubility-information>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com